4-(Fluoromethyl)benzo[d]oxazole-2-thiol
Description
4-(Fluoromethyl)benzo[d]oxazole-2-thiol is a fluorinated heterocyclic compound characterized by a benzoxazole core substituted with a fluoromethyl group at the 4-position and a thiol (-SH) group at the 2-position. The benzoxazole scaffold is known for its planar structure, enabling extended π-conjugation and electronic delocalization across the aromatic system . The fluoromethyl substituent introduces both steric and electronic effects, with the fluorine atom’s electronegativity influencing the compound’s polarity, solubility, and reactivity.
Properties
Molecular Formula |
C8H6FNOS |
|---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
4-(fluoromethyl)-3H-1,3-benzoxazole-2-thione |
InChI |
InChI=1S/C8H6FNOS/c9-4-5-2-1-3-6-7(5)10-8(12)11-6/h1-3H,4H2,(H,10,12) |
InChI Key |
UPOYIOZCHLFPRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=S)N2)CF |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Fluoromethyl)benzo[d]oxazole-2-thiol typically involves the reaction of 2-aminophenol with a suitable aldehyde or ketone under acidic or basic conditions. One common method involves the use of 2-aminophenol and a fluoromethyl ketone in the presence of a catalyst such as hydrochloric acid . The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzoxazole ring.
Industrial Production Methods: Industrial production of 4-(Fluoromethyl)benzo[d]oxazole-2-thiol can be achieved through continuous flow synthesis techniques. These methods offer advantages such as improved reaction control, higher yields, and reduced production costs . The use of advanced catalytic systems, such as nanocatalysts, can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 4-(Fluoromethyl)benzo[d]oxazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The benzoxazole ring can be reduced under specific conditions to form benzoxazoline derivatives.
Substitution: The fluoromethyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Benzoxazoline derivatives.
Substitution: Substituted benzoxazole derivatives.
Scientific Research Applications
4-(Fluoromethyl)benzo[d]oxazole-2-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and neuroprotective effects.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-(Fluoromethyl)benzo[d]oxazole-2-thiol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . In cancer research, it may induce apoptosis in cancer cells by modulating signaling pathways such as Akt/GSK-3β/NF-κB .
Comparison with Similar Compounds
Structural and Conformational Analysis
- Planarity and Electronic Delocalization : The benzoxazole ring exhibits planarity, stabilized by resonance interactions between the thiol group and the adjacent C=N bond. Quantum chemical calculations confirm that the synperiplanar conformation (with the substituent oriented toward the C=N bond) is energetically favored due to hyperconjugative interactions (e.g., lpσ(S)→σ*(C=N)) .
Comparison with Similar Compounds
Structural Analogues
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
